4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide
Description
4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide is a complex organic compound that features both imidazole and piperidine functional groups
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-19(21-9-11-23(12-10-21)28-14-3-2-4-15-28)26-24(29)22-7-5-20(6-8-22)17-27-16-13-25-18-27/h5-13,16,18-19H,2-4,14-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFUTKHNOXZBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Imidazole to Benzyl Chloride: The imidazole is then reacted with benzyl chloride to form the imidazol-1-ylmethyl group.
Formation of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine and using various alkylation reactions.
Coupling Reaction: The final step involves coupling the imidazol-1-ylmethyl group with the piperidine derivative under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with various biological receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(imidazol-1-ylmethyl)benzamide
- N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide
- 1-(4-piperidin-1-ylphenyl)ethylimidazole
Uniqueness
4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide is unique due to the combination of both imidazole and piperidine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
